4-Heptanone, 5-ethyl-1-(2-iodophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Heptanone, 5-ethyl-1-(2-iodophenyl)- is an organic compound with the molecular formula C15H21OI It is a derivative of heptanone, characterized by the presence of an ethyl group at the fifth position and an iodophenyl group at the first position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Heptanone, 5-ethyl-1-(2-iodophenyl)- typically involves the iodination of a precursor compound followed by a series of organic reactions to introduce the ethyl and heptanone groups. One common method involves the use of iodinating agents such as iodine or iodobenzene in the presence of a catalyst to achieve the desired iodination .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, pressure regulation, and the use of solvents to facilitate the reactions .
Analyse Chemischer Reaktionen
Types of Reactions
4-Heptanone, 5-ethyl-1-(2-iodophenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), ammonia (NH3)
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols
Substitution: Formation of phenols or amines
Wissenschaftliche Forschungsanwendungen
4-Heptanone, 5-ethyl-1-(2-iodophenyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce iodophenyl groups into target molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Heptanone, 5-ethyl-1-(2-iodophenyl)- involves its interaction with molecular targets such as enzymes and receptors. The iodophenyl group can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The ethyl and heptanone groups contribute to the compound’s overall hydrophobicity and molecular stability, affecting its distribution and activity within biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Heptanone: A simpler ketone without the iodophenyl and ethyl groups.
5-Ethyl-4-heptanone: Lacks the iodophenyl group but has a similar carbon backbone.
1-(2-Iodophenyl)-4-heptanone: Similar structure but without the ethyl group.
Uniqueness
4-Heptanone, 5-ethyl-1-(2-iodophenyl)- is unique due to the combination of the iodophenyl and ethyl groups, which confer distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
872835-39-7 |
---|---|
Molekularformel |
C15H21IO |
Molekulargewicht |
344.23 g/mol |
IUPAC-Name |
5-ethyl-1-(2-iodophenyl)heptan-4-one |
InChI |
InChI=1S/C15H21IO/c1-3-12(4-2)15(17)11-7-9-13-8-5-6-10-14(13)16/h5-6,8,10,12H,3-4,7,9,11H2,1-2H3 |
InChI-Schlüssel |
BZLGTUVEDOKUAG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)C(=O)CCCC1=CC=CC=C1I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.